molecular formula C10H22ClNO2 B2615896 tert-butyl (2R)-2-amino-3,3-dimethylbutanoate hydrochloride CAS No. 256478-92-9

tert-butyl (2R)-2-amino-3,3-dimethylbutanoate hydrochloride

Cat. No.: B2615896
CAS No.: 256478-92-9
M. Wt: 223.74
InChI Key: OOJKHARXMDMOCG-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2R)-2-amino-3,3-dimethylbutanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity. The compound is characterized by the presence of a tert-butyl ester group, an amino group, and a hydrochloride salt, which contribute to its stability and solubility in various solvents.

Safety and Hazards

“D-tert-leucine t-butyl ester hydrochloride” is not obviously harmful under normal conditions of use, but it may irritate the eyes, skin, and respiratory system . During operation, it is recommended to wear appropriate personal protective equipment, such as gloves and protective glasses . Avoid inhaling dust or contact with skin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-amino-3,3-dimethylbutanoate hydrochloride typically involves the esterification of the corresponding amino acid with tert-butyl alcohol. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts to facilitate the reaction . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often employs flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-2-amino-3,3-dimethylbutanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Oxo derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other substituted products.

Scientific Research Applications

Tert-butyl (2R)-2-amino-3,3-dimethylbutanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-amino-3,3-dimethylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. For example, it may inhibit calmodulin-dependent protein kinases by binding to the calmodulin-calcium complex .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride: The enantiomer of the compound with similar properties but different stereochemistry.

    Tert-butyl (2R)-2-amino-3-methylbutanoate hydrochloride: A structurally related compound with one less methyl group.

Uniqueness

Tert-butyl (2R)-2-amino-3,3-dimethylbutanoate hydrochloride is unique due to its specific stereochemistry and the presence of the tert-butyl ester group, which imparts steric hindrance and stability. This makes it particularly useful in applications where selective reactivity and stability are required.

Properties

IUPAC Name

tert-butyl (2R)-2-amino-3,3-dimethylbutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2.ClH/c1-9(2,3)7(11)8(12)13-10(4,5)6;/h7H,11H2,1-6H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJKHARXMDMOCG-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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